2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE
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Overview
Description
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with thiophene and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro substituents can be replaced by nucleophiles in substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while substitution of the chloro groups would result in the corresponding substituted derivatives.
Scientific Research Applications
2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline and thiophene moieties can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-[7-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)heptyl]-4-quinolinecarboxamide
Uniqueness
Compared to similar compounds, 2-(5-CHLORO-2-THIENYL)-N~4~-[7-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE exhibits unique properties due to the presence of both quinoline and thiophene rings, which contribute to its distinct electronic and steric characteristics. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C35H30Cl2N4O2S2 |
---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[7-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C35H30Cl2N4O2S2/c36-32-16-14-30(44-32)28-20-24(22-10-4-6-12-26(22)40-28)34(42)38-18-8-2-1-3-9-19-39-35(43)25-21-29(31-15-17-33(37)45-31)41-27-13-7-5-11-23(25)27/h4-7,10-17,20-21H,1-3,8-9,18-19H2,(H,38,42)(H,39,43) |
InChI Key |
BJNOWLPQMZUKPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(S6)Cl |
Origin of Product |
United States |
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